molecular formula C13H21BN2O2 B6336088 N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine CAS No. 1425045-81-3

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine

Cat. No.: B6336088
CAS No.: 1425045-81-3
M. Wt: 248.13 g/mol
InChI Key: YFUXOUTZAKECIS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boron atom within a dioxaborolane ring, attached to a pyridine ring substituted with a dimethylamino group

Scientific Research Applications

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

Target of Action

The primary target of 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as our compound) transfers its organic group to the palladium catalyst . This is a key step in the SM coupling reaction .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . The reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the organic group for the formation of the new carbon-carbon bond .

Pharmacokinetics

The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of the compound can be influenced by environmental factors such as pH. For instance, the hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Safety and Hazards

While specific safety data for “5-(Dimethylamino)pyridine-3-boronic acid pinacol ester” is not available, it’s important to handle all chemicals with care. Boronic esters should be handled with appropriate protective clothing, gloves, safety glasses, and dust respirator .

Future Directions

The use of boronic esters in organic synthesis is a well-established field with ongoing research. Future directions may include the development of new synthesis methods, the exploration of new chemical reactions, and the design of more environmentally friendly processes .

Biochemical Analysis

Biochemical Properties

5-(Dimethylamino)pyridine-3-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of complex organic molecules. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for the compound’s role in facilitating the formation of carbon-carbon bonds in organic synthesis .

Cellular Effects

The effects of 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its ability to form reversible covalent bonds with diols allows it to interact with various cellular components, potentially affecting their function and stability. Additionally, the compound’s role in facilitating organic synthesis reactions can indirectly impact cellular processes by altering the availability of key biomolecules .

Molecular Mechanism

At the molecular level, 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid moiety, which can undergo reversible esterification with diols, forming boronate esters. This reversible binding allows the compound to act as a catalyst in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, the compound may undergo degradation, which can affect its efficacy in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester can vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular processes, while higher doses can lead to more pronounced effects. In some cases, high doses of the compound may result in toxic or adverse effects, such as cellular damage or disruption of normal cellular function. These threshold effects are important considerations in the use of the compound in biochemical research and therapeutic applications .

Metabolic Pathways

5-(Dimethylamino)pyridine-3-boronic acid pinacol ester is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by various enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the compound’s efficacy and stability, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to form reversible covalent bonds with diols allows it to be selectively transported and localized within cells, influencing its activity and function .

Subcellular Localization

The subcellular localization of 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester is influenced by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on biochemical reactions. This localization is crucial for the compound’s role in modulating cellular processes and facilitating organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated pyridine derivative using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Uniqueness

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine is unique due to its pyridine ring, which imparts distinct electronic properties compared to its aniline and benzamide counterparts. This difference in structure can lead to variations in reactivity and applications, making it a valuable compound in specific synthetic and research contexts .

Properties

IUPAC Name

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-11(16(5)6)9-15-8-10/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUXOUTZAKECIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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